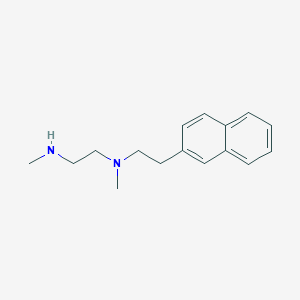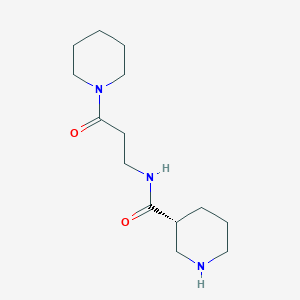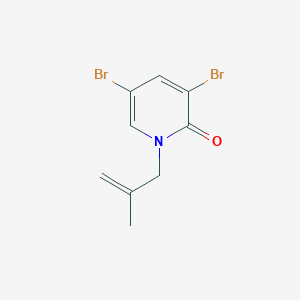
N,N'-dimethyl-N'-(2-naphthalen-2-ylethyl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-dimethyl-N'-(2-naphthalen-2-ylethyl)ethane-1,2-diamine, commonly known as DENE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. DENE is a chiral molecule that belongs to the class of diamines, and its unique structure makes it an attractive candidate for several research studies.
Mécanisme D'action
DENE's mechanism of action involves the inhibition of tubulin polymerization, which is a critical process for cell division. Tubulin is a protein that forms the structural component of microtubules, which are essential for various cellular processes, including cell division, intracellular transport, and cell signaling. DENE binds to the colchicine binding site on tubulin, which prevents the formation of microtubules and ultimately leads to cell death.
Biochemical and Physiological Effects
DENE has been shown to exhibit several biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory properties, DENE has been shown to possess antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases. Furthermore, DENE has been shown to possess neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DENE in lab experiments is its relative ease of synthesis. Additionally, DENE's unique structure makes it an attractive candidate for various research studies. However, one of the limitations of using DENE in lab experiments is its low solubility in water, which can make it challenging to work with in aqueous solutions.
Orientations Futures
There are several future directions for the research on DENE. One potential area of research is the development of DENE-based drug delivery systems. DENE's unique structure makes it an attractive candidate for the development of targeted drug delivery systems that can deliver drugs to specific cells or tissues. Additionally, further research is needed to better understand DENE's mechanism of action and its potential applications in the treatment of various diseases. Finally, the development of novel synthetic methods for the production of DENE could lead to more efficient and cost-effective production methods.
Conclusion
In conclusion, DENE is a unique chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of DENE is relatively straightforward, and its unique structure makes it an attractive candidate for various research studies. DENE has been shown to possess several biochemical and physiological effects, making it a promising candidate for the treatment of various diseases. Further research is needed to better understand DENE's mechanism of action and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of DENE involves a multi-step process that begins with the reaction of 2-naphthalen-2-ylethylamine with formaldehyde to form the intermediate compound, N-(2-naphthalen-2-ylethyl)formamide. This intermediate is then treated with dimethylamine to yield DENE as the final product. The synthesis process is relatively straightforward, and the yield of DENE can be optimized by controlling the reaction conditions.
Applications De Recherche Scientifique
DENE has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent antitumor activity against several cancer cell lines, including breast, lung, and colon cancer. DENE's mechanism of action involves the inhibition of tubulin polymerization, which leads to the disruption of microtubule dynamics and ultimately induces cell death. Additionally, DENE has been shown to possess anti-inflammatory properties, making it a promising candidate for the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
N,N'-dimethyl-N'-(2-naphthalen-2-ylethyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2/c1-17-10-12-18(2)11-9-14-7-8-15-5-3-4-6-16(15)13-14/h3-8,13,17H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUMNFJOCCBKOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN(C)CCC1=CC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-dimethyl-N'-(2-naphthalen-2-ylethyl)ethane-1,2-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-2-(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propanamide](/img/structure/B6631178.png)
![3-[[(4-Fluoro-2-methylbenzoyl)amino]methyl]benzoic acid](/img/structure/B6631188.png)
![N-[(4-methylpiperidin-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B6631191.png)
![N-[(4-methylpiperidin-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B6631194.png)
![N-[(4-methylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B6631200.png)
![N-[1-(3H-benzimidazole-5-carbonyl)pyrrolidin-3-yl]acetamide](/img/structure/B6631219.png)
![N-[(5-bromo-2,3-dihydro-1-benzofuran-7-yl)methyl]-N-methylpiperidin-4-amine](/img/structure/B6631236.png)
![2-(3-aminophenyl)-N-[2-(2-methoxyethylamino)-2-oxoethyl]acetamide](/img/structure/B6631238.png)
![N'-[(2,4-dimethylphenyl)methyl]-N-(2-methoxyethyl)ethane-1,2-diamine](/img/structure/B6631245.png)

![N-[(1-aminocyclobutyl)methyl]-5-methylthiophene-2-sulfonamide](/img/structure/B6631271.png)

![1-[(4-Fluoro-2-methylphenyl)methyl]imidazole](/img/structure/B6631284.png)
![Methyl 4-methyl-2-[(3-morpholin-4-yl-3-oxopropyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B6631289.png)